![molecular formula C27H34O2 B14606393 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- CAS No. 58600-16-1](/img/structure/B14606393.png)
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is a complex organic compound characterized by its unique structure, which includes a nonanone backbone and a fluorenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with a suitable alkylating agent, followed by further functionalization to introduce the nonanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonanone: A simpler ketone with a similar nonanone backbone but lacking the fluorenyl group.
Fluorenone: Contains the fluorenyl group but lacks the nonanone moiety.
Uniqueness
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is unique due to the combination of the nonanone and fluorenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
58600-16-1 |
|---|---|
Molekularformel |
C27H34O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(7-pentanoyl-9H-fluoren-2-yl)nonan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-7-8-9-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-6-4-2/h13-18H,3-12,19H2,1-2H3 |
InChI-Schlüssel |
YFYDWXKOYQZRLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




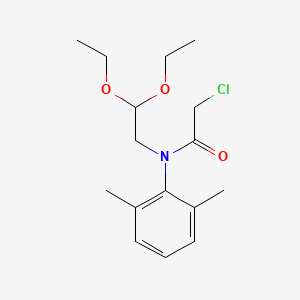
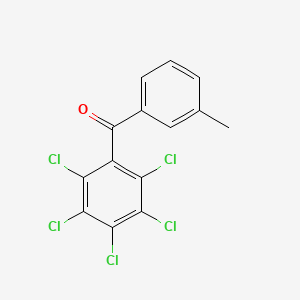


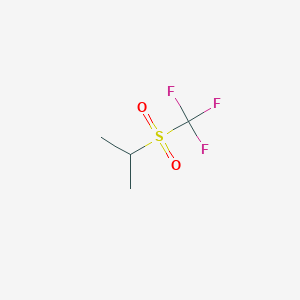
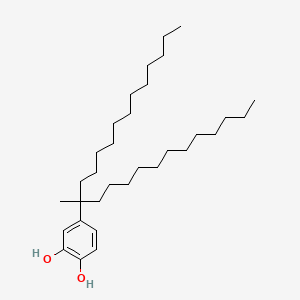
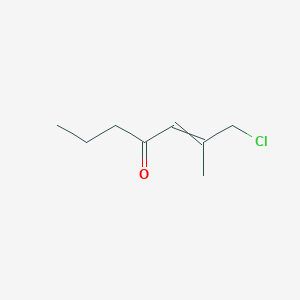
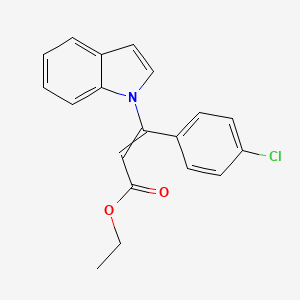
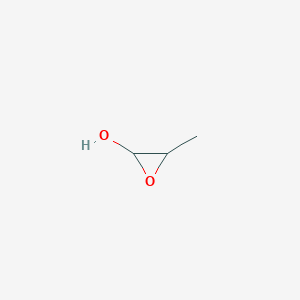

![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
